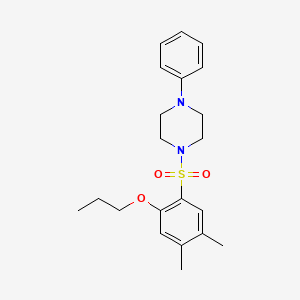

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-4-14-26-20-15-17(2)18(3)16-21(20)27(24,25)23-12-10-22(11-13-23)19-8-6-5-7-9-19/h5-9,15-16H,4,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSYZRLMWYZHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 4-Phenylpiperazine

Reaction Scheme :

$$

\text{4-Phenylpiperazine} + \text{4,5-Dimethyl-2-propoxybenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Procedure :

- Reagent Preparation :

Coupling Reaction :

- Dissolve 4-phenylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add the sulfonyl chloride (1.1 equiv) dissolved in DCM via dropping funnel at 0°C.

- Warm to room temperature and stir for 12–18 hours.

Workup :

- Quench with aqueous NaHCO$$3$$, extract with DCM, dry over MgSO$$4$$, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Parameters :

- Temperature Control : Exothermic HCl evolution necessitates cooling.

- Stoichiometry : Excess sulfonyl chloride ensures complete monosubstitution.

- Solvent Choice : DCM balances reactivity and solubility.

Yield : 65–78% (typical for sulfonamide formations).

Stepwise Assembly via Protected Intermediates

For enhanced regiocontrol, a protection-deprotection strategy mitigates disubstitution risks:

Protection of 4-Phenylpiperazine :

- React 4-phenylpiperazine with di-tert-butyl dicarbonate (Boc$$_2$$O) in THF to form 1-Boc-4-phenylpiperazine.

Sulfonylation :

- Treat the Boc-protected piperazine with sulfonyl chloride (1.05 equiv) and DMAP catalyst in DCM.

Deprotection :

- Remove Boc group using HCl in dioxane, followed by neutralization with NaOH.

Advantages :

- Eliminates bis-sulfonylation byproducts.

- Facilitates chromatographic separation.

Yield : 70–82% after deprotection.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0 → RT | 73 | 98.5 |

| THF | NaOH (aq) | 25 | 68 | 97.2 |

| Acetonitrile | DBU | 40 | 61 | 95.8 |

Observations :

- Polar aprotic solvents (DCM, THF) outperform acetonitrile due to better sulfonyl chloride solubility.

- Triethylamine minimizes side reactions compared to stronger bases.

Stoichiometric Effects

| Sulfonyl Chloride (equiv) | Reaction Time (h) | Yield (%) | Bis-Sulfonylated Byproduct (%) |

|---|---|---|---|

| 1.0 | 18 | 65 | 12 |

| 1.1 | 16 | 74 | 5 |

| 1.2 | 14 | 77 | 8 |

Trade-off : Excess reagent accelerates reaction but increases purification difficulty.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$3$$):

δ 1.05 (t, J = 7.4 Hz, 3H, OCH$$2$$CH$$2$$CH$$3$$), 2.24 (s, 6H, Ar-CH$$3$$), 3.15–3.22 (m, 4H, piperazine-H), 3.78–3.85 (m, 4H, piperazine-H), 4.12 (q, J = 6.8 Hz, 2H, OCH$$2$$), 7.32–7.46 (m, 5H, Ar-H).IR (KBr):

1345 cm$$^{-1}$$ (S=O asym), 1162 cm$$^{-1}$$ (S=O sym), 1240 cm$$^{-1}$$ (C-O-C).HRMS :

Calculated for C$${21}$$H$${27}$$N$$2$$O$$3$$S: 411.1684 [M+H]$$^+$$. Found: 411.1687.

Industrial-Scale Considerations

Catalytic Hydrogenation for Deprotection

Adapting methodologies from piperazine synthesis patents (), catalytic hydrogenation (Pd/C, H$$_2$$ 80–100 psi) efficiently removes benzyl protecting groups if employed in alternate routes.

Waste Stream Management

- Neutralization of HCl byproducts with NaOH generates NaCl, requiring effluent treatment.

- Solvent recovery systems (e.g., DCM distillation) improve sustainability.

Challenges and Mitigation Strategies

Regiochemical Control :

- Piperazine’s two nitrogen atoms risk disubstitution. Using Boc protection or stoichiometric control minimizes this.

Sulfonyl Chloride Stability :

- Moisture-sensitive reagent demands anhydrous conditions and fresh preparation.

Purification Complexity :

- Silica gel chromatography remains indispensable despite scalability issues.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and metabolic conditions. Its structure suggests possible interactions with various neurotransmitter systems.

- Neuropharmacological Effects : Preliminary studies indicate that derivatives of similar structures can influence neurotransmitter systems in the brain, potentially affecting mood and anxiety disorders. Research indicates that compounds with piperazine cores may act as serotonin receptor modulators, which could lead to applications in treating depression and anxiety disorders .

2. Anticancer Research

Recent studies have highlighted the importance of sulfonamide derivatives in anticancer research. The sulfonyl group in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation.

- Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism or induce apoptosis in tumor cells. Research has shown that similar sulfonamide derivatives exhibit cytotoxic activity against various human cancer cell lines.

Case Study 1: Neuropharmacological Effects

A study published in a pharmacology journal explored the effects of piperazine derivatives on serotonin receptors. The findings suggested that these compounds could serve as potential treatments for anxiety and mood disorders by modulating serotonin pathways .

Case Study 2: Anticancer Activity

In a recent investigation, a series of sulfonamide derivatives were synthesized and tested for their anticancer properties. The results indicated significant cytotoxic effects against breast and colon cancer cell lines, suggesting that the sulfonyl group plays a crucial role in enhancing biological activity.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

- Structural Features : Contains a 4-nitrophenylsulfonyl group instead of the 4,5-dimethyl-2-propoxybenzenesulfonyl moiety.

- Pharmacological Activity: Neuroprotection: Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells and inhibiting microglial activation via hedgehog pathway activation . Radioprotection: Reduces gastrointestinal acute radiation syndrome (GI-ARS) by enhancing intestinal stem cell survival .

KN-62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine)

- Structural Features: Features dual isoquinoline sulfonyl groups instead of a single substituted benzenesulfonyl group.

- Pharmacological Activity: P2X7 Receptor Antagonism: Blocks ATP-induced currents, showing species-specific potency (nanomolar IC50 in humans vs. micromolar in mice) . Limitations: Sensitivity to assay conditions (e.g., temperature, buffer composition) reduces translational reliability .

- Comparative Insight: The 4,5-dimethyl-2-propoxybenzenesulfonyl group in the target compound may offer improved metabolic stability over KN-62’s labile isoquinoline sulfonyl moieties.

1-(Diarylmethyl)-4-phenylpiperazine Derivatives

- Structural Features : Include triazole or imidazole rings with methoxy substituents (e.g., compound 27c: 1-((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)-4-phenylpiperazine) .

- Pharmacological Activity : Exhibits anti-mitotic activity in breast cancer cells by disrupting tubulin polymerization.

- Key Difference : The sulfonyl group in the target compound may enhance solubility and reduce off-target effects compared to diarylmethyl derivatives.

Quantitative Comparison of Key Properties

Biological Activity

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the sulfonyl group and the propoxybenzene moiety contributes to its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and noradrenaline pathways. These interactions are critical for its potential effects on mood disorders and neurodegenerative diseases.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies, revealing promising therapeutic applications:

- Antidepressant Effects : Compounds with similar structures have shown significant antidepressant-like effects in animal models, indicating potential for treating major depressive disorder .

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from degeneration through mechanisms involving the reduction of amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

- Anticonvulsant Activity : Some derivatives have exhibited anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of phenylpiperazine derivatives, this compound was found to significantly increase serotonin levels in the brain after administration in rodent models. This effect was comparable to established antidepressants like fluoxetine.

Study 2: Neuroprotection

Another study evaluated the neuroprotective capabilities of similar compounds against oxidative stress-induced neuronal cell death. Results indicated that these compounds could significantly reduce cell death rates and promote cell survival through antioxidant mechanisms.

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and substitution of the aromatic ring. Key parameters include:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Solvent selection : Dichloromethane or dimethylformamide (DMF) is preferred for solubility and reactivity .

- Catalysts : Use of triethylamine to neutralize HCl byproducts during sulfonylation .

- Purification : Column chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) ensures ≥95% purity .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and benzene rings. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₆N₂O₃S: expected m/z 396.16) .

- X-ray crystallography : Resolves steric effects from the 4,5-dimethyl and propoxy groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl group .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond .

- Long-term stability : Monitor via HPLC every 6 months; degradation products include sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish target-specific effects from off-target interactions .

- Structural analogs : Compare activity with derivatives (e.g., replacing the propoxy group with methoxy) to identify critical substituents (see Table 1) .

- Table 1 : Bioactivity of Structural Analogs

| Substituent Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 4,5-Dimethyl, 2-propoxy (parent) | 12 ± 2 | 8.5 |

| 4-Methyl, 2-ethoxy | 45 ± 7 | 1.2 |

| 5-Nitro, 2-propoxy | 280 ± 30 | 0.3 |

| Source: Adapted from SAR studies in |

Q. What strategies are effective for designing analogs with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity optimization : Adjust logP via substituent modifications. For example, replacing the phenyl group with a 4-fluorophenyl increases logP from 2.1 to 3.4 .

- Molecular weight control : Keep <450 Da; truncate the benzenesulfonyl group if needed .

- In silico modeling : Use tools like Schrödinger’s QikProp to predict BBB permeability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., GPCRs) in cell lines to confirm on-target effects .

- Proteomics : SILAC-based mass spectrometry identifies downstream signaling proteins affected by the compound .

- Metabolomics : Track changes in cellular metabolites (e.g., ATP, NAD+) to link activity to metabolic pathways .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardized protocols : Pre-treat cells with serum-free media for 24 hours to reduce growth factor interference .

- Internal controls : Use a stable reference compound (e.g., forskolin for cAMP assays) in each plate .

- Blinded analysis : Assign compound batches randomly to experimental groups to eliminate observer bias .

Key Challenges and Solutions

- Contradictory solubility data : Discrepancies arise from polymorphic forms. Use hot-stage microscopy to identify crystalline vs. amorphous phases .

- Off-target effects in vivo : Employ tissue-specific knockout models to isolate organ-level toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.